molecular formula C12H8N2O2 B8146662 [3,3-Bipyridine]-6,6-dicarboxaldehyde

[3,3-Bipyridine]-6,6-dicarboxaldehyde

Cat. No.: B8146662
M. Wt: 212.20 g/mol
InChI Key: NPQXMTUQLRZKMK-UHFFFAOYSA-N
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Description

[3,3-Bipyridine]-6,6-dicarboxaldehyde is an organic compound that belongs to the bipyridine family. Bipyridines are heterocyclic compounds consisting of two pyridine rings connected by a single bond. This particular compound is characterized by the presence of aldehyde groups at the 6,6-positions on the bipyridine structure. It is a versatile compound with significant applications in various fields, including chemistry, biology, and materials science.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [3,3-Bipyridine]-6,6-dicarboxaldehyde typically involves the functionalization of bipyridine derivatives. One common method is the oxidation of [3,3-Bipyridine]-6,6-dimethyl to introduce the aldehyde groups. This can be achieved using oxidizing agents such as manganese dioxide or chromium trioxide under controlled conditions .

Industrial Production Methods

Industrial production of this compound often employs catalytic processes to ensure high yield and purity. The use of metal catalysts, such as palladium or platinum, in combination with suitable ligands, facilitates the selective oxidation of bipyridine derivatives. These processes are optimized for large-scale production to meet the demands of various industries .

Chemical Reactions Analysis

Types of Reactions

[3,3-Bipyridine]-6,6-dicarboxaldehyde undergoes several types of chemical reactions, including:

    Oxidation: The aldehyde groups can be further oxidized to carboxylic acids using strong oxidizing agents.

    Reduction: The aldehyde groups can be reduced to primary alcohols using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the aldehyde groups are replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Manganese dioxide, chromium trioxide, and potassium permanganate are commonly used oxidizing agents.

    Reduction: Sodium borohydride and lithium aluminum hydride are typical reducing agents.

    Substitution: Nucleophiles such as amines, thiols, and alcohols can be used under basic or acidic conditions.

Major Products Formed

    Oxidation: [3,3-Bipyridine]-6,6-dicarboxylic acid

    Reduction: [3,3-Bipyridine]-6,6-dimethanol

    Substitution: Various substituted bipyridine derivatives depending on the nucleophile used.

Scientific Research Applications

[3,3-Bipyridine]-6,6-dicarboxaldehyde has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of [3,3-Bipyridine]-6,6-dicarboxaldehyde is primarily related to its ability to form coordination complexes with metal ions. These complexes can interact with various molecular targets, including enzymes and receptors, modulating their activity. The aldehyde groups also allow for further functionalization, enabling the compound to participate in a wide range of chemical reactions .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

[3,3-Bipyridine]-6,6-dicarboxaldehyde is unique due to the presence of aldehyde groups at the 6,6-positions, which allows for specific functionalization and reactivity. This makes it particularly valuable in the synthesis of complex molecules and coordination complexes that are not easily accessible with other bipyridine derivatives .

Properties

IUPAC Name

5-(6-formylpyridin-3-yl)pyridine-2-carbaldehyde
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H8N2O2/c15-7-11-3-1-9(5-13-11)10-2-4-12(8-16)14-6-10/h1-8H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NPQXMTUQLRZKMK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=NC=C1C2=CN=C(C=C2)C=O)C=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H8N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

212.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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